molecular formula C17H19N3O4 B1231055 Anthramycin 11-methyl ether CAS No. 7683-27-4

Anthramycin 11-methyl ether

Cat. No.: B1231055
CAS No.: 7683-27-4
M. Wt: 329.35 g/mol
InChI Key: YRMCBQLZVBXOSJ-GQCTYLIASA-N
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Description

Anthramycin 11-methyl ether is a complex organic compound with a unique structure that combines elements of benzodiazepines and pyrroles. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthramycin 11-methyl ether typically involves multi-step organic synthesis. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the pyrrole ring. Key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: This step often requires the use of a palladium-catalyzed coupling reaction.

    Functional Group Modifications: Hydroxylation, methoxylation, and methylation are introduced through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Anthramycin 11-methyl ether can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, Anthramycin 11-methyl ether is studied for its potential as a therapeutic agent. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, this compound is being investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Anthramycin 11-methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Share the core benzodiazepine structure but lack the pyrrole ring.

    Pyrroles: Contain the pyrrole ring but do not have the benzodiazepine core.

    Other Hybrid Compounds: Similar hybrid structures that combine elements of benzodiazepines and pyrroles.

Uniqueness

What sets Anthramycin 11-methyl ether apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

7683-27-4

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide

InChI

InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+

InChI Key

YRMCBQLZVBXOSJ-GQCTYLIASA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)/C=C/C(=O)N)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O

Synonyms

anthramycin 11-methyl ether
anthramycin 11-methyl ether monohydrate
anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer
anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome

Origin of Product

United States

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